molecular formula C11H11NO3 B1586003 2-(4-Cyanophenoxy)-2-methylpropanoic acid CAS No. 79925-16-9

2-(4-Cyanophenoxy)-2-methylpropanoic acid

Cat. No. B1586003
CAS RN: 79925-16-9
M. Wt: 205.21 g/mol
InChI Key: GBGYSMXMZDBILF-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)-2-methylpropanoic acid (CMPA) is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 214.2 g/mol and a melting point of 97-98°C. CMPA is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. It is also used in the synthesis of various polymers and in the production of agricultural chemicals. CMPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other pro-inflammatory compounds.

Scientific Research Applications

  • Application in Antiviral Research

    • Field : Biochemistry and Virology .
    • Summary : Compounds similar to “2-(4-Cyanophenoxy)-2-methylpropanoic acid”, such as 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline and 4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline, have been studied for their potential as antiviral agents, specifically against SARS-CoV-2 .
    • Methods : The study involved computational screening using molecular docking and the ONIOM method to investigate the binding interactions of these compounds with the main protease of SARS-CoV-2 .
    • Results : The compounds showed low binding energy values and appropriate molecular properties, suggesting they could bind to the main protease via hydrogen bonding and Pi-Pi stacking interactions with certain amino acid residues .
  • Application in Sensing Technologies

    • Field : Analytical Chemistry .
    • Summary : Boronic acids, which can be structurally related to “2-(4-Cyanophenoxy)-2-methylpropanoic acid”, are increasingly used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods : The sensing applications can be homogeneous assays or heterogeneous detection, and detection can occur at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
  • Application in Herbicide Development

    • Field : Agrochemistry .
    • Summary : A compound structurally similar to “2-(4-Cyanophenoxy)-2-methylpropanoic acid”, known as cyhalofop-butyl, is an aryloxyphenoxypropionate herbicide with excellent herbicidal properties and low toxicity .
    • Methods : Cyhalofop-butyl is a selective post-emergence herbicide that eliminates nearly all Echinochloa species .
    • Results : The herbicide has been listed since 1992 and continues to be used due to its effectiveness and low toxicity .
  • Application in Cancer Treatment

    • Field : Oncology and Biochemistry .
    • Summary : A dual-responsive Pt(IV)/Ru(II) bimetallic polymer (PolyPt/Ru) has been designed to treat cisplatin-resistant tumors in a patient-derived xenograft (PDX) model . This polymer is an amphiphilic ABA-type triblock copolymer .
    • Methods : PolyPt/Ru self-assembles into nanoparticles that are efficiently taken up by cisplatin-resistant cancer cells . Irradiation of cancer cells containing PolyPt/Ru nanoparticles with red light generates 1O2, induces polymer degradation, and triggers the release of the Ru(II) anticancer agent .
    • Results : Meanwhile, the anticancer drug, cisplatin, is released in the intracellular environment via reduction of the Pt(IV) moieties .
  • Application in Chemoenzymatic Synthesis

    • Field : Biochemistry and Biotechnology .
    • Summary : (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
    • Methods : The optimum organic solvent, acyl donor, aw, reaction temperature and shaking rate for the transesterification were acetonitrile, n-butanol, 0.11, 45°C and 200 rpm, respectively .
  • Application in Drug-Resistant Tumor Treatment
    • Field : Oncology and Biochemistry .
    • Summary : A dual-responsive Pt(IV)/Ru(II) bimetallic polymer (PolyPt/Ru) has been designed to treat cisplatin-resistant tumors in a patient-derived xenograft (PDX) model . PolyPt/Ru is an amphiphilic ABA-type triblock copolymer .
    • Methods : PolyPt/Ru self-assembles into nanoparticles that are efficiently taken up by cisplatin-resistant cancer cells . Irradiation of cancer cells containing PolyPt/Ru nanoparticles with red light generates 1O2, induces polymer degradation, and triggers the release of the Ru(II) anticancer agent .
    • Results : Meanwhile, the anticancer drug, cisplatin, is released in the intracellular environment via reduction of the Pt(IV) moieties .

properties

IUPAC Name

2-(4-cyanophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGYSMXMZDBILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384221
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenoxy)-2-methylpropanoic acid

CAS RN

79925-16-9
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Liles, C Rouget-Virbel, JLH Wahlman, R Rahimoff… - Chem, 2023 - cell.com
The widespread success of BINOL-chiral phosphoric acids (CPAs) has led to the development of several high molecular weight, sterically encumbered variants. Herein, we disclose an …
Number of citations: 7 www.cell.com

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